Sulfamonomethoxine-N1-glucosiduronic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamonomethoxine-N1-glucosiduronic Acid involves multiple steps, starting with the preparation of the sulfonamide intermediate. This intermediate is then reacted with a glucuronic acid derivative under specific conditions to yield the final product . The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to achieve high yields and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Sulfamonomethoxine-N1-glucosiduronic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Sulfamonomethoxine-N1-glucosiduronic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Sulfamonomethoxine-N1-glucosiduronic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, affecting various biochemical processes. The glucopyranuronic acid moiety plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Sulfamonomethoxine: A related compound with similar structural features but lacking the glucopyranuronic acid moiety.
Sulfamethoxazole: Another sulfonamide antibiotic with a different structure but similar pharmacological properties.
Sulfadiazine: A sulfonamide compound used in various medical applications.
Uniqueness
Sulfamonomethoxine-N1-glucosiduronic Acid is unique due to its glucopyranuronic acid moiety, which enhances its solubility and binding properties. This structural feature distinguishes it from other sulfonamide compounds and contributes to its specific applications in research and industry .
Properties
CAS No. |
14365-51-6 |
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Molecular Formula |
C17H20N4O9S |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(4-aminophenyl)sulfonyl-(6-methoxypyrimidin-4-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H20N4O9S/c1-29-11-6-10(19-7-20-11)21(31(27,28)9-4-2-8(18)3-5-9)16-14(24)12(22)13(23)15(30-16)17(25)26/h2-7,12-16,22-24H,18H2,1H3,(H,25,26)/t12-,13-,14+,15-,16+/m0/s1 |
InChI Key |
FZHWWOQJLYAGNO-ARKGTOAJSA-N |
Isomeric SMILES |
COC1=NC=NC(=C1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Canonical SMILES |
COC1=NC=NC(=C1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Synonyms |
1-[[(4-Aminophenyl)sulfonyl](6-methoxy-4-pyrimidinyl)amino]-1-deoxy-β-D-glucopyranuronic Acid; β-D-1-Deoxy-1-[N1-(6-methoxy-4-pyrimidinyl)sulfanilamido]-glucopyranuronic Acid; |
Origin of Product |
United States |
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